2,3-Dibromo-7-methyl-4-(4-methylphenyl)naphthalen-1-ol
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Overview
Description
2,3-Dibromo-7-methyl-4-(4-methylphenyl)naphthalen-1-ol is an organic compound with the molecular formula C20H16Br2O2. It is a derivative of naphthalene, characterized by the presence of bromine atoms, methyl groups, and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-7-methyl-4-(4-methylphenyl)naphthalen-1-ol typically involves the bromination of a naphthalene derivative. The process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions on the naphthalene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-7-methyl-4-(4-methylphenyl)naphthalen-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction Reactions: The bromine atoms can be reduced to form a debrominated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted naphthalene derivatives.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of debrominated naphthalene derivatives.
Scientific Research Applications
2,3-Dibromo-7-methyl-4-(4-methylphenyl)naphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-7-methyl-4-(4-methylphenyl)naphthalen-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound may exert its effects through the modulation of specific biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-1-naphthol
- 2,6-Bis(chloromethyl)-4-methylphenyl acetate
- 2-Methyl-1-naphthyl acetate
Uniqueness
2,3-Dibromo-7-methyl-4-(4-methylphenyl)naphthalen-1-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
77380-08-6 |
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Molecular Formula |
C18H14Br2O |
Molecular Weight |
406.1 g/mol |
IUPAC Name |
2,3-dibromo-7-methyl-4-(4-methylphenyl)naphthalen-1-ol |
InChI |
InChI=1S/C18H14Br2O/c1-10-3-6-12(7-4-10)15-13-8-5-11(2)9-14(13)18(21)17(20)16(15)19/h3-9,21H,1-2H3 |
InChI Key |
KKHIEBHWYJFETA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(C3=C2C=CC(=C3)C)O)Br)Br |
Origin of Product |
United States |
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